N,N'-bis(2-hydroxyphenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-hydroxyphenyl)propanediamide is a chemical compound known for its chelating properties. It is structurally characterized by two hydroxyphenyl groups attached to a propanediamide backbone. This compound is of interest in various fields due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-hydroxyphenyl)propanediamide typically involves the reaction of 2-hydroxybenzaldehyde with propanediamine under controlled conditions. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of N,N’-bis(2-hydroxyphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-hydroxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from nucleophilic substitution .
Scientific Research Applications
N,N’-bis(2-hydroxyphenyl)propanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxyphenyl)propanediamide primarily involves its ability to chelate metal ions. The hydroxyphenyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteinases by depriving them of the necessary metal ions required for their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid): Similar in structure but contains acetic acid groups instead of the propanediamide backbone.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups instead of hydroxyphenyl groups.
Uniqueness
N,N’-bis(2-hydroxyphenyl)propanediamide is unique due to its specific structure that allows for strong chelation with metal ions, making it particularly effective in applications requiring metal ion sequestration. Its ability to inhibit metalloproteinases also sets it apart from other similar compounds .
Properties
CAS No. |
84755-34-0 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N,N'-bis(2-hydroxyphenyl)propanediamide |
InChI |
InChI=1S/C15H14N2O4/c18-12-7-3-1-5-10(12)16-14(20)9-15(21)17-11-6-2-4-8-13(11)19/h1-8,18-19H,9H2,(H,16,20)(H,17,21) |
InChI Key |
HFXZIXZPIABOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.